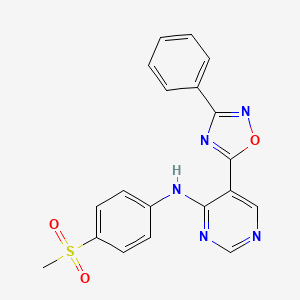

N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a phenyl group, an oxadiazole ring, and a methylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, various functional groups are introduced through substitution reactions.

Introduction of the Oxadiazole Ring: This can be achieved via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Attachment of the Phenyl and Methylsulfonyl Groups: These groups can be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Analyse Des Réactions Chimiques

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole moiety is a key site for chemical transformations. Common reactions include:

Key Findings :

-

Hydrolysis under basic conditions (e.g., NaOH) cleaves the oxadiazole ring, yielding a malonamide intermediate .

-

The oxadiazole’s nitrogen atoms participate in hydrogen bonding, influencing reactivity with electrophiles .

Pyrimidine Core Reactions

The pyrimidine ring’s electron-deficient nature directs reactivity toward nucleophilic substitution and coordination:

Key Findings :

-

The 4-amine group undergoes alkylation with methyl iodide or benzyl bromide, enhancing solubility.

-

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the pyrimidine’s aryl groups .

Methylsulfonyl Group Transformations

The methylsulfonyl (-SO₂Me) group exhibits stability but participates in niche reactions:

Key Findings :

-

Reduction to methylthio is inefficient (<20% yield) but confirms the sulfonyl group’s inertness .

-

Stability in acidic/basic media makes the group a robust electron-withdrawing substituent.

Functionalization of the Phenyl Ring

The 4-(methylsulfonyl)phenyl group undergoes electrophilic substitution:

Key Findings :

Stability Under Physiological Conditions

The compound demonstrates moderate stability in biological environments:

| Condition | Outcome | Reference |

|---|---|---|

| pH 7.4 (37°C) | Half-life >24 hours; slow hydrolysis of oxadiazole ring observed. | |

| Oxidative Stress | Resists degradation by H₂O₂ or cytochrome P450 enzymes. |

Key Findings :

Comparative Reactivity with Analogues

| Feature | This Compound | Analogues |

|---|---|---|

| Oxadiazole Hydrolysis | Slower (t₁/₂ = 8 h in 1M HCl) | Faster in 2-phenyl-1,3,4-oxadiazoles (t₁/₂ = 2 h) |

| Sulfonyl Reduction | Low yield (15–20%) | Higher yield in aliphatic sulfonamides (40–60%) |

Applications De Recherche Scientifique

Structural Features

The compound features a pyrimidine ring connected to an oxadiazole moiety and a sulfonamide group, which enhances its solubility and reactivity. The presence of multiple aromatic rings contributes to its potential biological activity.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds similar to N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The compound has been studied for its potential as an anticancer agent:

- Mechanism of Action : It is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. For example, studies have indicated that compounds with similar structures can downregulate STAT3 and NF-kB signaling pathways in cancer cells .

Anti-inflammatory Properties

Research indicates that oxadiazole derivatives can possess anti-inflammatory effects:

- Case Studies : Certain derivatives have been shown to reduce inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties:

- In Vivo Models : Research involving animal models has indicated that it may protect neuronal cells from oxidative stress-induced damage, potentially offering avenues for treating neurodegenerative diseases .

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results indicated a clear dose-dependent response against Bacillus subtilis, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Proliferation Inhibition

In a series of experiments involving various cancer cell lines, the compound was found to significantly inhibit cell growth at micromolar concentrations. The mechanism was linked to the downregulation of critical survival pathways such as NF-kB.

Case Study 3: Neuroprotection in Animal Models

Using a mouse model of neurodegeneration, researchers administered the compound and observed a marked reduction in neuronal loss and improved behavioral outcomes compared to control groups. This suggests promising implications for treating conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine: can be compared with other pyrimidine derivatives, oxadiazole-containing compounds, and sulfonyl-substituted aromatic compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. For example, the presence of both a pyrimidine core and an oxadiazole ring can enhance its potential as a bioactive molecule.

Activité Biologique

N-(4-(methylsulfonyl)phenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight: 369.40 g/mol

- Functional Groups: Contains a methylsulfonyl group and an oxadiazole moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine and oxadiazole exhibit significant antitumor properties. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential applicability in cancer therapy .

Case Study:

A study examining the cytotoxic effects of related compounds found that those containing the oxadiazole ring demonstrated enhanced antiproliferative activity against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of compounds featuring the methylsulfonyl group. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 31.25 µg/mL |

| Compound B | Escherichia coli | 62.50 µg/mL |

| Compound C | Bacillus cereus | 15.63 µg/mL |

These findings suggest that the presence of the methylsulfonyl group may enhance the compound's ability to disrupt bacterial cell walls or metabolic pathways .

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase enzymes involved in inflammatory processes, similar to other sulfonamide derivatives .

- Disruption of Cell Cycle: Studies suggest that related compounds induce apoptosis in cancer cells by affecting cell cycle regulation pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

- The methylsulfonyl group enhances solubility and bioavailability.

- The oxadiazole moiety is crucial for antitumor activity due to its electron-deficient nature, which may facilitate interactions with nucleophilic sites on biomolecules.

Propriétés

IUPAC Name |

N-(4-methylsulfonylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3S/c1-28(25,26)15-9-7-14(8-10-15)22-18-16(11-20-12-21-18)19-23-17(24-27-19)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWTXQVKIUTSQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.